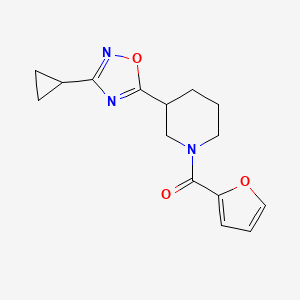

![molecular formula C18H20F3N5O2 B6451447 2-[2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one CAS No. 2549022-10-6](/img/structure/B6451447.png)

2-[2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial and Antimycobacterial Activity

Imidazole derivatives, including the compound , exhibit antibacterial properties. Researchers have explored their potential against bacterial strains, including Mycobacterium tuberculosis . Further studies could focus on optimizing their efficacy and minimizing resistance.

Anti-Inflammatory Effects

Imidazole-containing compounds have demonstrated anti-inflammatory activity. Investigating the specific mechanisms and pathways involved could lead to novel anti-inflammatory drugs .

Antitumor Potential

The derivatives of 1,3-diazole (imidazole) have shown promise as antitumor agents. Researchers could explore their effects on cancer cell lines and identify potential targets for therapy .

Antidiabetic Properties

Imidazole-based compounds may influence glucose metabolism and insulin sensitivity. Investigating their impact on diabetes management could yield valuable insights .

Antioxidant Activity

The compound’s structure suggests potential antioxidant properties. Researchers could evaluate its ability to scavenge free radicals and protect against oxidative stress .

Anti-Allergic and Antipyretic Effects

Imidazole derivatives have been associated with anti-allergic and antipyretic activities. Further studies could elucidate their mechanisms and clinical relevance .

Mécanisme D'action

Target of Action

The primary targets of this compound are specific receptors or enzymes involved in critical biochemical pathways. Given its structure, it likely interacts with G-protein coupled receptors (GPCRs) or ion channels, which play pivotal roles in cellular signaling and homeostasis .

Mode of Action

The compound binds to its target receptors or enzymes, altering their conformation and activity. This binding can either activate or inhibit the target, leading to changes in downstream signaling pathways. For instance, if it targets a GPCR, it may modulate the production of second messengers like cAMP, affecting various cellular responses .

Biochemical Pathways

The affected pathways include those related to neurotransmission, inflammation, or metabolic regulation. By modulating receptor activity, the compound can influence pathways such as the cAMP/PKA pathway, MAPK/ERK pathway, or PI3K/Akt pathway. These changes can lead to altered gene expression, protein synthesis, and cellular metabolism .

Pharmacokinetics

The compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract, distributed widely due to its lipophilicity, metabolized primarily in the liver by cytochrome P450 enzymes, and excreted via the kidneys. These properties impact its bioavailability and duration of action .

Result of Action

At the molecular level, the compound’s action results in the modulation of receptor activity, leading to changes in cellular signaling and function. This can manifest as altered neurotransmitter release, reduced inflammation, or improved metabolic control. At the cellular level, these effects can lead to changes in cell proliferation, differentiation, or apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s efficacy and stability. For example, acidic or basic conditions can affect its ionization state, altering its binding affinity to targets. Similarly, temperature changes can impact its stability and degradation rate .

Propriétés

IUPAC Name |

2-[2-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N5O2/c1-24(17-14(18(19,20)21)6-2-8-22-17)13-5-4-10-25(11-13)16(28)12-26-15(27)7-3-9-23-26/h2-3,6-9,13H,4-5,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSHUNSXYKEYOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCN(C1)C(=O)CN2C(=O)C=CC=N2)C3=C(C=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3-{Methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451380.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,3-dimethoxybenzamide](/img/structure/B6451384.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,4-dimethoxybenzamide](/img/structure/B6451389.png)

![N-[1-(furan-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451397.png)

![N-[1-(furan-2-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451410.png)

![N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451411.png)

![2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6451421.png)

![2-[1-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6451425.png)

![6-methyl-4-[(oxolan-2-yl)methyl]-8-thia-4,6,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),9,11-tetraene-3,5-dione](/img/structure/B6451427.png)

![1-(4-chlorophenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]cyclopentane-1-carboxamide](/img/structure/B6451430.png)

![4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B6451431.png)

![2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451433.png)

![5-chloro-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B6451439.png)